molecular formula C24H18ClN5O2S B12145091 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12145091
M. Wt: 476.0 g/mol
InChI Key: WIMJWXUVGKDBNO-UHFFFAOYSA-N
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Description

This compound (molecular formula C₂₄H₁₉ClN₆O₂S) features a benzimidazole core substituted with a 2-chlorobenzyl group, a sulfanyl bridge, and an acetohydrazide moiety linked to a (3Z)-2-oxoindol-3-ylidene group. The benzimidazole scaffold is known for its pharmacological relevance, including antimicrobial and antitumor activities . The indolylidene group, derived from isatin, is associated with anticonvulsant, antiviral, and anticancer properties .

Properties

Molecular Formula

C24H18ClN5O2S

Molecular Weight

476.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C24H18ClN5O2S/c25-17-9-3-1-7-15(17)13-30-20-12-6-5-11-19(20)27-24(30)33-14-21(31)28-29-22-16-8-2-4-10-18(16)26-23(22)32/h1-12,26,32H,13-14H2

InChI Key

WIMJWXUVGKDBNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O)Cl

Origin of Product

United States

Preparation Methods

Solvent Selection

Ethanol outperforms dimethyl sulfoxide (DMSO) in the condensation step due to its ability to solubilize both reactants without inducing side reactions. Polar aprotic solvents like DMSO accelerate the reaction but risk hydrolyzing the imine product.

Catalytic Systems

Comparative studies show acetic acid (1–2 mol%) provides superior yields over hydrochloric acid (HCl) by minimizing protonation of the hydrazide nitrogen, which can inhibit nucleophilic attack.

Characterization and Analytical Techniques

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, imine), 7.85–7.20 (m, 11H, aromatic), 5.32 (s, 2H, CH₂).

  • HRMS : m/z 507.0521 [M+H]⁺ (calculated 507.0518).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) confirms ≥98% purity, critical for pharmacological studies.

Industrial Scalability Considerations

Large-scale production necessitates:

  • Continuous Flow Reactors : For benzimidazole cyclization to enhance heat transfer.

  • Automated Crystallization : To standardize hydrazide intermediate purity.

  • In-line Analytics : Real-time HPLC monitoring during condensation ensures batch consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the indole moiety.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide would depend on its specific biological target. It may interact with enzymes, receptors, or other cellular components, leading to a cascade of biochemical events. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their variations:

Compound Name Molecular Formula Key Functional Groups Biological Activity Notes Reference ID
Target Compound C₂₄H₁₉ClN₆O₂S Benzimidazole, sulfanyl, indolylidene, hydrazide Potential antitumor, antiviral (inferred)
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-2-pyridinylmethylene]acetohydrazide C₂₂H₁₈ClN₅OS Pyridinylmethylene instead of indolylidene Unreported, but pyridine may enhance binding
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide C₁₆H₁₂ClN₅OS Thiosemicarbazide instead of acetohydrazide Anticancer (Walker carcinoma-256 tested)
N'-(2-Chlorobenzyl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (3f) C₁₇H₁₅ClN₄O₂S Benzoxazole instead of benzimidazole Antimicrobial (synthesized for pharma use)
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide C₁₉H₁₉N₅O₂S Ethyl-benzimidazole, 3-hydroxyphenyl Enhanced solubility due to phenolic –OH

Physicochemical Properties

  • Melting Points :

    • Compound 3f (benzoxazole analogue): 285–287°C
    • Thiosemicarbazide derivative (): 271–272°C (decomposition)
    • Target compound: Unreported, but expected to exceed 250°C due to rigid aromatic systems.
  • Spectroscopic Data :

    • IR : Thiosemicarbazides show ν(N–H) at ~3235 cm⁻¹ and ν(SO₂) at 1345–1155 cm⁻¹ , whereas acetohydrazides exhibit ν(C=O) at ~1680 cm⁻¹ .
    • ¹H NMR : Benzimidazole protons resonate at δ 7.10–7.92 ppm; hydrazide NH signals appear at δ 11.92 ppm .

Biological Activity

The compound 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic molecule belonging to the benzimidazole family. Benzimidazole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthetic routes, and research findings.

  • Molecular Formula : C22H18ClN5OS
  • Molecular Weight : 435.93 g/mol
  • CAS Number : 314068-28-5

The biological activity of this compound is attributed to its structural components:

  • Benzimidazole Core : Known for its ability to intercalate with DNA, thus inhibiting replication and transcription.
  • Thioether Group : May interact with proteins and enzymes, potentially altering their functions.
  • Hydrazide Moiety : Contributes to the compound's ability to form stable complexes with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cells. For instance:

  • In vitro testing on human lung cancer cell lines (A549, HCC827, NCI-H358) showed significant cytotoxic effects with IC50 values ranging from 0.85 to 6.75 µM across various assays .
  • The compound's effectiveness was higher in two-dimensional (2D) cultures compared to three-dimensional (3D) models, likely due to penetration challenges in the latter format.

Antimicrobial Activity

The antimicrobial properties were evaluated using standard broth microdilution methods against Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Saccharomyces cerevisiae64 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent .

Anti-inflammatory Properties

While specific data on anti-inflammatory activity was not highlighted in the available literature, many benzimidazole derivatives are known to exhibit such effects through inhibition of pro-inflammatory cytokines and mediators.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes:

  • Formation of Benzimidazole Core : Condensation of o-phenylenediamine with appropriate reagents.
  • Thioether Formation : Reaction between the benzimidazole derivative and thiol reagents.
  • Hydrazide Formation : Introduction of the acetohydrazide moiety via reaction with hydrazine hydrate.
  • Final Coupling Reaction : Condensation with aldehydes to form the final product .

Case Studies and Research Findings

Recent studies have focused on synthesizing various benzimidazole derivatives and evaluating their biological activities:

  • A study published in Pharmaceutical Biology reported that compounds similar to our target exhibited high antitumor activity against multiple cancer cell lines .
  • Another research effort highlighted the potential for these compounds in treating infections due to their broad-spectrum antimicrobial activity.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves:

  • Condensation of hydrazide intermediates with aldehydes under solvent-free conditions or reflux in ethanol .
  • Stepwise assembly of the benzimidazole core via nucleophilic substitution, followed by thioether linkage formation . Optimization strategies :
  • Use of catalytic agents (e.g., boric acid with sodium borohydride) to accelerate hydrazone formation .
  • Temperature control (e.g., reflux at 80–100°C) to enhance reaction efficiency .
  • Purification via recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

TechniquePurposeReference
1H/13C NMR Confirm regiochemistry of benzimidazole and hydrazone moieties
HPLC Assess purity (>98% threshold for biological assays)
Mass Spectrometry Verify molecular ion ([M+H]+) and fragmentation patterns
Elemental Analysis Validate empirical formula (C, H, N, S content)

Q. How is the compound’s stability evaluated under varying storage conditions?

  • Accelerated degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks .
  • Monitor degradation via HPLC and FT-IR to detect hydrolysis of the hydrazone bond or oxidation of sulfur groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. MCF-7) .
  • Solubility limitations : Use DMSO concentrations <0.1% and confirm stock solution stability via UV-vis spectroscopy .
  • Metabolic interference : Pre-screen for cytochrome P450 interactions using liver microsomes .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Modify substituents :
  • Replace 2-chlorobenzyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
  • Introduce hydrophilic groups (e.g., hydroxyl) on the indole ring to improve aqueous solubility .
    • Computational docking : Map interactions with target proteins (e.g., tubulin or kinase enzymes) using AutoDock Vina .

Q. What experimental approaches validate the compound’s mechanism of action in anticancer studies?

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
  • Target inhibition : Western blotting for caspase-3 activation or PARP cleavage .
  • In vivo models : Xenograft studies in nude mice with dose escalation (10–50 mg/kg, i.p.) to assess toxicity and efficacy .

Q. How can synthetic yields be improved while minimizing environmental impact?

  • Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) as a recyclable solvent .
  • Catalyst recycling : Immobilize Pd/C or enzymes on magnetic nanoparticles for reuse in coupling reactions .
  • Waste reduction : Employ continuous flow systems to reduce solvent volume by 70% .

Data Contradiction Analysis

Q. Why do spectral data (e.g., NMR) sometimes conflict with computational predictions?

  • Dynamic effects : Solution-state NMR captures tautomerism (e.g., hydrazone ⇌ azo forms), while simulations often assume static structures .
  • Solvent artifacts : Deuterated solvents (e.g., DMSO-d6) may induce shifts; compare with solid-state NMR or X-ray data .

Methodological Recommendations

  • For synthetic reproducibility : Document reaction atmosphere (N2 vs. air) and stirring rates, which affect byproduct formation .
  • For bioactivity studies : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

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